3,3,6-Trimethyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
3,3,6-Trimethylchroman-4-one is a heterocyclic compound belonging to the chromanone family It is characterized by a chroman-4-one core structure with three methyl groups attached at the 3rd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethylchroman-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. The reaction conditions often include heating the mixture to facilitate cyclization and formation of the chromanone ring .
Industrial Production Methods: Industrial production of 3,3,6-Trimethylchroman-4-one may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions: 3,3,6-Trimethylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromanones, depending on the specific reagents and conditions used .
Scientific Research Applications
3,3,6-Trimethylchroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound exhibits significant biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Mechanism of Action
The mechanism of action of 3,3,6-Trimethylchroman-4-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Chroman-4-one: Lacks the methyl groups present in 3,3,6-Trimethylchroman-4-one but shares the core structure.
3-Methylchroman-4-one: Contains a single methyl group at the 3rd position.
6-Methylchroman-4-one: Contains a single methyl group at the 6th position.
Uniqueness: 3,3,6-Trimethylchroman-4-one is unique due to the presence of three methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
143572-10-5 |
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Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3,3,6-trimethyl-2H-chromen-4-one |
InChI |
InChI=1S/C12H14O2/c1-8-4-5-10-9(6-8)11(13)12(2,3)7-14-10/h4-6H,7H2,1-3H3 |
InChI Key |
ORCXRYMQNIYJCF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC(C2=O)(C)C |
Origin of Product |
United States |
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